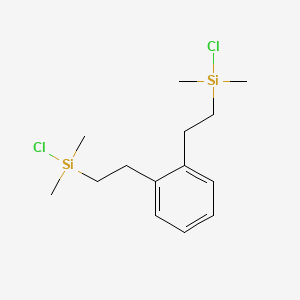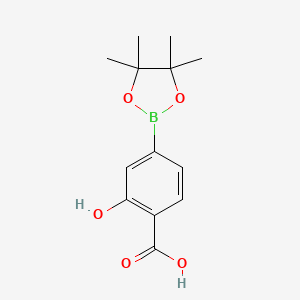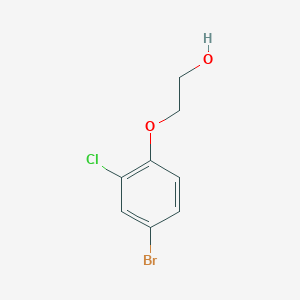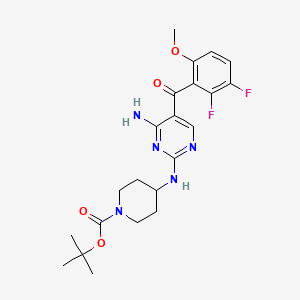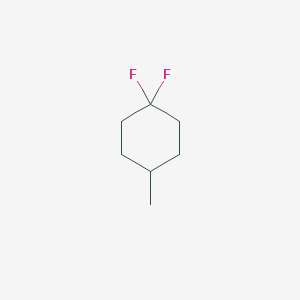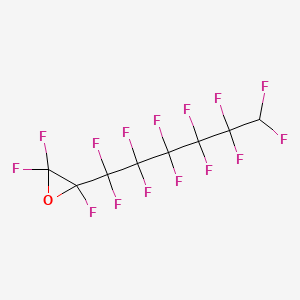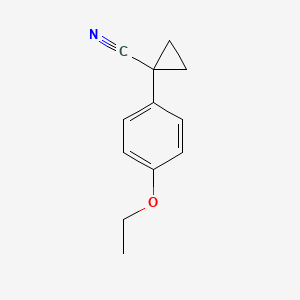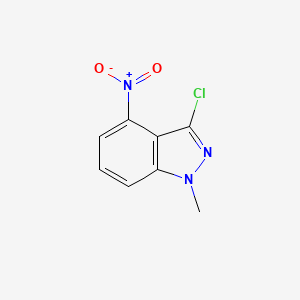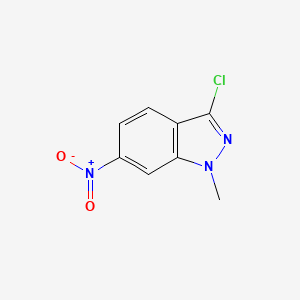
2-Bromo-5-(1-pyrrolidinylmethyl)pyridine
概要
説明
2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is a chemical compound with the empirical formula C9H11BrN2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Synthesis Analysis
The synthesis of pyridine derivatives like this compound often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1ccc(cn1)N2CCCC2 . The InChI key for this compound is MLWDKMVRHSEBPE-UHFFFAOYSA-N .
科学的研究の応用
Spectroscopic and Optical Studies
Spectroscopic characterization of related pyridine derivatives has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside density functional theory (DFT) studies for structural optimization and analysis of non-linear optical (NLO) properties. These studies lay a foundation for understanding the electronic structure and potential optical applications of pyridine compounds, including those similar to 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (H. Vural, M. Kara, 2017).
Synthesis and Biological Activities
Research into the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions has shown the creation of compounds with significant biological activities. The synthesized derivatives display anti-thrombolytic and biofilm inhibition activities, suggesting potential medical and antimicrobial applications for pyridine derivatives, including those structurally related to this compound (Gulraiz Ahmad et al., 2017).
Heterocyclic Chemistry
A study demonstrated a simple synthesis route for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, which is closely related to the chemical structure of interest. This synthesis, via Fischer indole cyclization, showcases the versatility and accessibility of such heterocyclic frameworks for various chemical and pharmaceutical applications (R. Alekseyev et al., 2015).
Liquid Crystal and Material Science
In material science, pyridine derivatives have been utilized in the synthesis of liquid crystalline materials, showing the importance of pyridine backbones in developing new materials with specific optical and electronic properties. This application underscores the potential of compounds like this compound in advanced material science research (Y. Getmanenko, R. Twieg, 2008).
作用機序
Target of Action
The primary target of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is the p38α mitogen-activated protein kinase (MAPK) . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known that the compound interacts with its target, the p38α mapk, in a manner that inhibits the kinase’s activity . This inhibition can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Biochemical Pathways
The inhibition of p38α MAPK by this compound affects several biochemical pathways. These include pathways involved in the release of pro-inflammatory cytokines and potentially those involved in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of p38α MAPK. This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of diseases driven by inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of compounds like this compound, is known to be influenced by factors such as temperature and the presence of certain catalysts .
特性
IUPAC Name |
2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLIMWGELSTYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

